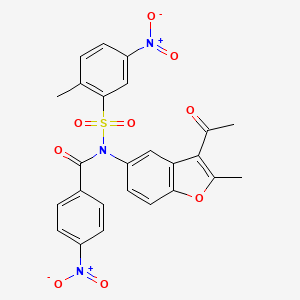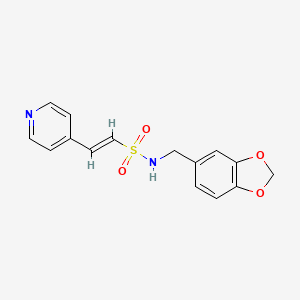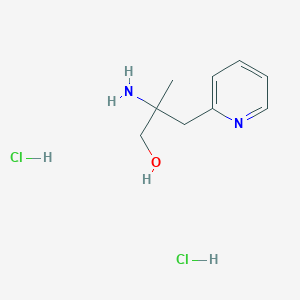![molecular formula C15H15N3O B2828667 5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 900892-21-9](/img/structure/B2828667.png)
5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It has a molecular weight of 211.22 . The compound is a powder at room temperature .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been achieved through various methods. One such method involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt . Another method involves the reaction of substituted thiourea with the appropriate hydrazonoyl chlorides and halogenated ketenes .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H9N3O/c16-12-8-10 (9-4-2-1-3-5-9)14-11-6-7-13-15 (11)12/h1-8,14H . This indicates the presence of a pyrazolo[1,5-a]pyrimidine core structure, which is a purine analogue .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines have been found to exhibit various biological activities, including antitrypanosomal, antischistosomal, and antimicrobial activities . They have also been found to inhibit HMG-CoA reductase, COX-2, AMP phosphodiesterase, and KDR kinase .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 298-300 degrees .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for various biological activities. For instance, Farag and Fahim (2019) explored the synthesis of novel pyrazole and pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidines, demonstrating significant in vitro antitumor activity against the MCF-7 cell line, along with high antimicrobial and antioxidant activities. DFT calculations were used to investigate the equilibrium geometry of these derivatives, providing insights into their structure-activity relationships (Farag & Fahim, 2019).
Antimicrobial and Antifungal Activities
Research has also focused on the antimicrobial and antifungal potentials of these compounds. Zhang et al. (2016) investigated the antifungal abilities of 2-(pyrazolo[1,5-a]pyrimidin-5-yl)phenols and 2-(pyrazolo[1,5-a]pyrimidin-7-yl)phenols against various phytopathogenic fungi, finding notable antifungal efficacy, which could be beneficial in developing new antifungal agents (Zhang et al., 2016).
Cognitive Impairments and Neurodegenerative Diseases
The search for treatments for cognitive impairments associated with neurodegenerative and neuropsychiatric diseases has led to the development of 3-aminopyrazolo[3,4-d]pyrimidinones. Li et al. (2016) identified ITI-214, a potent and selective inhibitor of phosphodiesterase 1 (PDE1), showing promise for the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease (Li et al., 2016).
Anti-inflammatory Properties
The exploration of anti-inflammatory properties without ulcerogenic activity has been a significant area of research. Auzzi et al. (1983) synthesized some pyrazolo[1,5-a]pyrimidines to study their anti-inflammatory properties, discovering compounds with high activity and better therapeutic indices than reference drugs, devoid of ulcerogenic activity (Auzzi et al., 1983).
Mécanisme D'action
While the exact mechanism of action for 5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol is not specified, compounds with a similar pyrazolo[1,5-a]pyrimidine structure have been found to inhibit CDK2, a target for cancer treatment . These compounds have shown potent cytotoxic activities against various cancer cell lines .
Orientations Futures
The development of novel compounds featuring the pyrazolo[1,5-a]pyrimidine scaffold is an active area of research due to their wide range of biological activities . Future directions may include the design and synthesis of more potent and selective inhibitors targeting various enzymes and receptors .
Propriétés
IUPAC Name |
3-phenyl-5-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-10(2)13-8-14(19)18-15(17-13)12(9-16-18)11-6-4-3-5-7-11/h3-10,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSFQBMQBJCAKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N2C(=N1)C(=CN2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2828584.png)

![(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2828587.png)

![2-cyano-3-[4-(morpholin-4-yl)phenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2828589.png)
![N-(benzo[d]thiazol-6-yl)-1-naphthamide](/img/structure/B2828591.png)

![1-Methyl-4-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2828598.png)


![6-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2828603.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2828605.png)
![4-[(3-Methylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2828606.png)
![N-(3-butoxyphenyl)-2-({3-cyano-6-hydroxy-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyridin-2-yl}sulfanyl)acetamide](/img/structure/B2828607.png)
